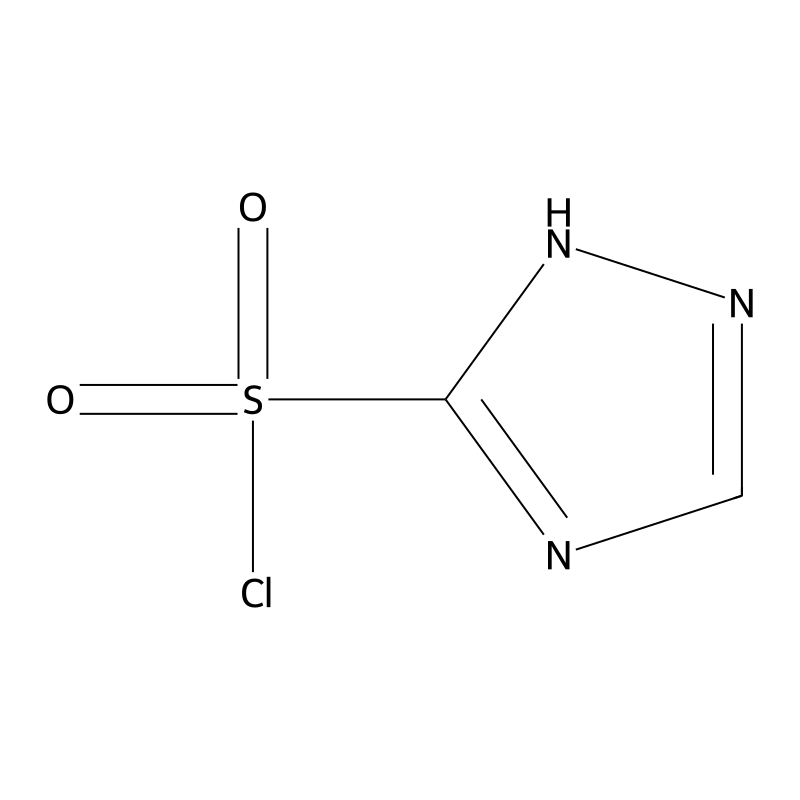4H-1,2,4-triazole-3-sulfonyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis:
H-1,2,4-triazole-3-sulfonyl chloride finds application as a versatile building block in organic synthesis. Its sulfonyl chloride moiety acts as a good leaving group, facilitating nucleophilic substitution reactions. This allows the introduction of various functional groups onto diverse organic molecules, enabling the creation of complex and diverse structures. For instance, research has shown its utility in synthesizing substituted triazoles, heterocyclic compounds with diverse applications in medicinal chemistry and materials science.
Medicinal Chemistry:
The triazole ring system is a prevalent scaffold in numerous bioactive molecules. 4H-1,2,4-triazole-3-sulfonyl chloride serves as a valuable precursor for the synthesis of novel triazole-based drugs. By strategically modifying the substituents attached to the triazole ring, researchers can explore the structure-activity relationship (SAR) and potentially discover new drugs with improved therapeutic properties. Studies have explored its potential in developing antifungal and antibacterial agents [].
4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms. This compound features a sulfonyl chloride functional group, which significantly enhances its reactivity. The molecular formula of 4H-1,2,4-triazole-3-sulfonyl chloride is with a molecular weight of approximately 223.68 g/mol. It is known for its diverse applications in medicinal chemistry and material science due to its ability to act as a versatile building block for various chemical transformations and biological interactions .
The biological activity of 4H-1,2,4-triazole-3-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. Triazole compounds are known for their roles as enzyme inhibitors and receptor ligands in biochemical pathways. They often exhibit antimicrobial and anticancer properties due to their capacity to form stable covalent bonds with nucleophilic sites on enzymes and other biological molecules .
The synthesis of 4H-1,2,4-triazole-3-sulfonyl chloride typically involves the chlorination of 1,2,4-triazole-3-thiol using chlorosulfonic acid or chlorine gas in an acid medium:
- Chlorination Reaction:
In industrial settings, continuous flow reactors may be employed to optimize yield and purity through controlled reaction conditions and the use of catalysts.
4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications:
- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with antimicrobial and anticancer properties.
- Material Science: The compound is utilized in developing advanced materials such as polymers and coatings due to its reactivity and functionalization capabilities.
- Biological Research: It acts as a building block for synthesizing biologically active molecules, aiding in enzyme inhibitor studies and receptor ligand development .
Studies involving 4H-1,2,4-triazole-3-sulfonyl chloride have demonstrated its potential in interacting with various biological targets. Its electrophilic nature allows it to form covalent bonds with nucleophilic residues in enzymes, which can lead to inhibition or modulation of enzymatic activity. This property is particularly valuable in drug design and development as it can enhance the specificity and efficacy of therapeutic agents .
Several compounds share structural similarities with 4H-1,2,4-triazole-3-sulfonyl chloride. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1H-1,2,4-Triazole | Triazole ring | More stable than 4H-isomer; used in various chemical syntheses |
| 1,2,4-Triazole-3-thiol | Triazole with thiol group | Used in corrosion inhibition; less reactive than sulfonyl chloride |
| 1,2,4-Triazole-3-sulfonamide | Triazole with sulfonamide group | More stable; used as an antibiotic; lacks the high reactivity of sulfonyl chloride |
| Methyl-1H-1,2,4-triazole-3-carboxylate | Triazole with carboxylate group | Used in nucleoside analog synthesis; different functional properties |
Uniqueness
The presence of the sulfonyl chloride group in 4H-1,2,4-triazole-3-sulfonyl chloride distinguishes it from other triazole derivatives. This group imparts unique reactivity towards nucleophiles that can be exploited for various synthetic transformations not available to other analogs.








